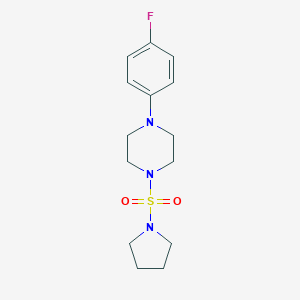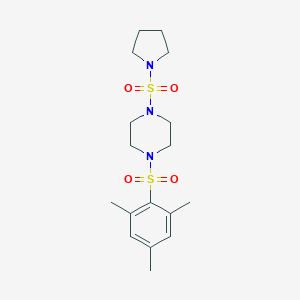![molecular formula C15H21BrClN5O B497301 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide CAS No. 957502-50-0](/img/structure/B497301.png)
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes both bromo and chloro substituents on pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide typically involves the following steps:
Formation of the pyrazole rings: The starting materials, 4-bromo-3,5-dimethyl-1H-pyrazole and 4-chloro-3,5-dimethyl-1H-pyrazole, are synthesized through cyclization reactions involving appropriate precursors.
Coupling reaction: The pyrazole derivatives are then coupled with a propanamide moiety through a series of condensation reactions, often using reagents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Halogen substituents on the pyrazole rings can be replaced through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide is unique due to its dual halogen substitution on the pyrazole rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
957502-50-0 |
|---|---|
Formule moléculaire |
C15H21BrClN5O |
Poids moléculaire |
402.72g/mol |
Nom IUPAC |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H21BrClN5O/c1-9-14(16)11(3)21(19-9)7-5-13(23)18-6-8-22-12(4)15(17)10(2)20-22/h5-8H2,1-4H3,(H,18,23) |
Clé InChI |
IIZBPYRGDAQWTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCNC(=O)CCN2C(=C(C(=N2)C)Br)C)C)Cl |
SMILES canonique |
CC1=C(C(=NN1CCNC(=O)CCN2C(=C(C(=N2)C)Br)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzamide](/img/structure/B497219.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzamide](/img/structure/B497221.png)
![3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B497223.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B497224.png)
![N-[2-(1H-1,2,4-triazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B497227.png)




![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-furamide](/img/structure/B497236.png)




